molecular formula C10H12O4 B1345953 Methyl (4-methoxyphenoxy)acetate CAS No. 79704-02-2

Methyl (4-methoxyphenoxy)acetate

Cat. No. B1345953
CAS RN: 79704-02-2
M. Wt: 196.2 g/mol
InChI Key: BSXSJYBBILQLAS-UHFFFAOYSA-N
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Description

“Methyl (4-methoxyphenoxy)acetate” is a chemical compound with the molecular formula C10H12O4 . It is a methyl ester that has been isolated from Penicillium chrysogenum . It is a metabolite of mefexamide in human urine samples .


Synthesis Analysis

The synthesis of “Methyl (4-methoxyphenoxy)acetate” involves the reaction of methyl methoxyacetate and methyl acetate under the action of alkali by heating . Another method involves the reaction of methyl alcohol and 4-chloro methyl acetoacetate under certain conditions .


Molecular Structure Analysis

The molecular structure of “Methyl (4-methoxyphenoxy)acetate” consists of 10 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . The InChI code for this compound is 1S/C10H12O4/c1-12-8-3-5-9(6-4-8)14-7-10(11)13-2/h3-6H,7H2,1-2H3 .

Scientific Research Applications

Organic Synthesis Applications

One study focused on the reaction of adamantan-2-amine and (adamantan-1-yl)methylamine with methyl 2-(4-allyl-2-methoxyphenoxy)acetate, leading to the formation of target amides along with the butyl ester of the corresponding acid, highlighting its potential in creating specific organic compounds resistant to aminolysis (Novakov et al., 2017).

Materials Science

In materials science, Methyl (4-methoxyphenoxy)acetate has been utilized in living free radical polymerization. A study synthesized several xanthates to induce this polymerization of vinyl acetate, identifying four compounds, including methyl (4-methoxyphenoxy)carbonothioylsulfanyl acetate, as suitable agents for producing poly(vinyl acetate) with low polydispersity and high molecular weights, demonstrating its role in creating advanced polymer materials (Stenzel et al., 2003).

Environmental Chemistry

Methyl (4-methoxyphenoxy)acetate also finds applications in environmental chemistry. One study developed a urinary assay for methoxyphenols for biological monitoring of wood smoke exposure, emphasizing its role in environmental health and safety assessments (Dills et al., 2001).

Safety And Hazards

While specific safety and hazard information for “Methyl (4-methoxyphenoxy)acetate” is not available, similar compounds are known to be highly flammable and can cause serious eye irritation . They may also be harmful if inhaled and can cause drowsiness or dizziness .

properties

IUPAC Name

methyl 2-(4-methoxyphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-12-8-3-5-9(6-4-8)14-7-10(11)13-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXSJYBBILQLAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60229836
Record name Acetic acid, (4-methoxyphenoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60229836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (4-methoxyphenoxy)acetate

CAS RN

79704-02-2
Record name Acetic acid, (4-methoxyphenoxy)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079704022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, (4-methoxyphenoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60229836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HI King, A Robertson - Journal of the Chemical Society (Resumed), 1935 - pubs.rsc.org
… A mixture of methyl 4-methoxyphenoxyacetate-2-acetonitrile (3 g.), resorcinol (8 g.), zinc chloride (3 g.), and anhydrous ether (150 cc) was saturated with hydrogen chloride. 3 Days later …
Number of citations: 0 pubs.rsc.org

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